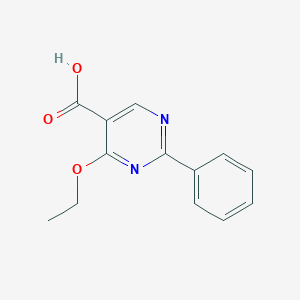

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

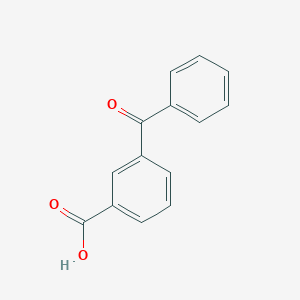

The synthesis of various pyrimidine derivatives has been explored in several studies. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved through cyclization and nucleophilic substitution reactions, resulting in compounds with significant analgesic and anti-inflammatory properties . Similarly, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives were synthesized from diethyl 2-(ethoxymethylene)malonate with high yields, demonstrating an efficient one-step method . Additionally, 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives were synthesized using a catalyst-free multicomponent synthesis in aqueous ethanol, showcasing a green chemistry approach .

Molecular Structure Analysis

The molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA) was characterized using spectroscopic methods and theoretical calculations. The study provided insights into the stability of the molecule through hyperconjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis. The donor and acceptor atoms within the molecule were identified through density plots of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives in chemical reactions has been explored in various contexts. For example, the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine led to the formation of ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which are capable of further nucleophilic substitution reactions . This demonstrates the versatility of pyrimidine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

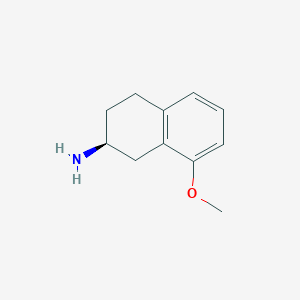

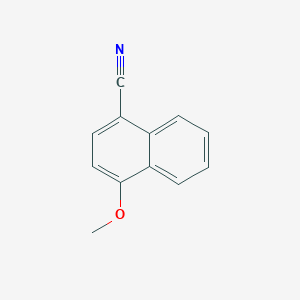

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure and reactivity. For instance, the antioxidant activity of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives was evaluated, with some compounds showing promising activity . The antiproliferative activity of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines against cancer cell lines was also assessed, with certain derivatives exhibiting potent inhibitory effects on tubulin polymerization .

Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

Several studies have focused on the synthesis of pyrimidine derivatives, which are of significant interest due to their potential biological activities and applications in pharmaceuticals. For example, the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine has led to the production of ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which can undergo further nucleophilic substitution, indicating the versatility of pyrimidine derivatives in organic synthesis (Goryaeva et al., 2015).

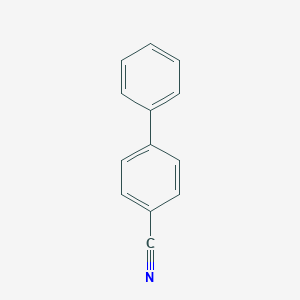

Luminescent Materials

Research into luminescent materials has also benefited from derivatives of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid. The synthesis of novel luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks, which exhibit red or green emission depending on the lanthanide ion used, highlights the potential of these compounds in creating new luminescent materials with applications in lighting, displays, and sensors (Jia et al., 2014).

Antiviral and Antimicrobial Agents

The exploration of antiviral and antimicrobial agents has also seen the application of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid derivatives. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derived from pyrimidine compounds, have shown marked inhibition of retrovirus replication in cell culture, suggesting their potential as antiviral agents (Hocková et al., 2003). Similarly, the synthesis and antimicrobial evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids have demonstrated significant antibacterial and antifungal activities, pointing towards their potential use in combating microbial infections (Shastri & Post, 2019).

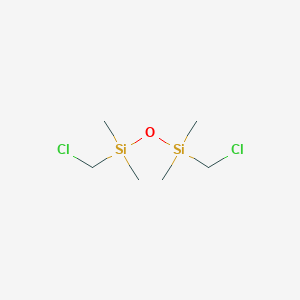

Material Science Applications

The self-assembly of amphoteric azopyridine carboxylic acids, including those related to 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid, has shown that the macroscopic morphology of fibrous organizates can be controlled by tuning the strength of π–π stacking among the component molecules. This indicates the potential of these compounds in designing new materials with specific physical properties (Aoki et al., 2002).

Safety And Hazards

The safety information for “4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-ethoxy-2-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-12-10(13(16)17)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKPLQDANXTNQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376920 |

Source

|

| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

CAS RN |

136326-10-8 |

Source

|

| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)